(3E)-5-Aminopent-3-enoic acid (CAS 102845-64-7) is a conformationally restricted, unsaturated amino acid analog primarily utilized as a trans-olefin isostere for glycylglycine (Gly-Gly) and related dipeptides. By replacing the enzymatically labile amide bond (-CONH-) with a protease-resistant trans-alkene (-CH=CH-), this compound locks the molecular geometry into an extended conformation that mimics the naturally occurring trans-peptide bond [1]. In procurement and material selection, it serves as a critical building block for synthesizing metabolically stable peptidomimetics, protease inhibitors, and rigidified neurochemical probes, offering a quantifiable structural alternative to flexible saturated linkers or natural, degradation-prone dipeptides.
Substituting (3E)-5-Aminopent-3-enoic acid with its saturated analog, 5-aminopentanoic acid, introduces rotational freedom that destroys the rigid planar geometry required to mimic a trans-amide bond, leading to a drop in target receptor affinity. Conversely, utilizing the (3Z)-isomer forces the molecule into a U-shaped turn, which is useful for rare cis-peptide bond mimicry but disrupts standard alpha-helical or beta-strand architectures [1]. Furthermore, attempting to use natural Gly-Gly dipeptides in therapeutic or long-term assay formulations results in rapid enzymatic cleavage by ubiquitous dipeptidases, rendering the final product metabolically unviable for sustained in vivo or in vitro applications.
The primary procurement value of (3E)-5-Aminopent-3-enoic acid is its structural equivalence to the trans-amide bond. Conformational models of (E)-alkene isosteres demonstrate that the C-C=C-C dihedral angle is locked at approximately 180°, maintaining an equivalent Cα-Cα distance of ~3.8 Å. In contrast, the saturated substitute 5-aminopentanoic acid possesses multiple freely rotatable C-C bonds, resulting in a dynamic ensemble of staggered conformers that fail to maintain this specific distance. Furthermore, the (3Z)-isomer restricts the distance to ~2.9 Å, mimicking a cis-bond rather than the targeted trans-bond [1].
| Evidence Dimension | Equivalent Cα-Cα distance and dihedral angle |
| Target Compound Data | ~3.8 Å distance, 180° dihedral (rigid extended) |
| Comparator Or Baseline | (3Z)-isomer (~2.9 Å, 0° dihedral) and 5-aminopentanoic acid (variable) |
| Quantified Difference | The (3E)-isomer provides a strict ~0.9 Å elongation compared to the (Z)-isomer, matching trans-peptide geometry. |
| Conditions | Conformational analysis of peptide isosteres |
Ensures that the synthesized pseudopeptide retains the exact 3D pharmacophore required for target receptor engagement without structural collapse.
When incorporated into peptide sequences, the (E)-alkene linkage provided by (3E)-5-Aminopent-3-enoic acid abolishes susceptibility to proteolytic degradation at that specific site. Comparative stability assays show that while natural Gly-Gly containing peptides are rapidly hydrolyzed by dipeptidases and serum proteases, the corresponding (E)-alkene pseudopeptides remain intact under identical enzymatic conditions, yielding a near-infinite half-life at the modified bond [1].
| Evidence Dimension | Enzymatic cleavage rate at the isostere site |
| Target Compound Data | 0% cleavage (infinite half-life at the modified bond) |
| Comparator Or Baseline | Natural Gly-Gly peptide (rapid cleavage, t1/2 in minutes/hours) |
| Quantified Difference | Complete abrogation of proteolysis at the target linkage. |
| Conditions | in vitro serum or purified protease stability assays |
Crucial for developing long-acting peptide therapeutics or stable assay reagents that must survive in protease-rich biological environments.
As an unsaturated derivative of 5-aminopentanoic acid (DAVA), (3E)-5-Aminopent-3-enoic acid is utilized to map the conformational requirements of GABA receptor sub-sites. Binding studies utilizing rigidified GABA analogs demonstrate that the extended (3E)-isomer selectively interacts with receptor populations that require a linear ligand trajectory, whereas the folded (3Z)-isomer fails to bind these specific sites, preferring those that accommodate a folded conformation [1].
| Evidence Dimension | Receptor sub-site binding preference |
| Target Compound Data | High affinity for extended-conformation binding sites |
| Comparator Or Baseline | (3Z)-isomer (affinity restricted to folded-conformation sites) |
| Quantified Difference | Distinct, mutually exclusive binding profiles based on the ~180° vs 0° geometric restriction. |
| Conditions | in vitro GABA receptor binding assays |
Allows neurochemists to procure the exact stereoisomer needed to isolate and study specific conformational states of inhibitory neurotransmitter receptors.
Utilized for replacing Gly-Gly or similar dipeptide sequences in therapeutic peptides to prevent enzymatic degradation while maintaining the natural trans-amide backbone geometry [1].
Used as a rigidified analog of 5-aminopentanoic acid to probe the spatial requirements (extended vs. folded) of GABA and related amino acid neurotransmitter receptors [2].
Procured as an Fmoc- or Boc-protected derivative for direct incorporation into synthetic peptide chains, serving as a drop-in replacement for standard amino acids when a non-cleavable trans-olefin linkage is required [1].